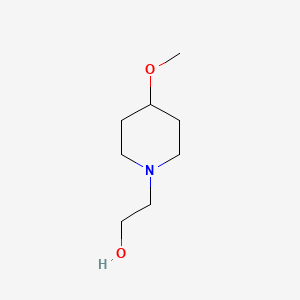

2-(4-Methoxypiperidin-1-yl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxypiperidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJKFKSUZAWGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153435-48-3 | |

| Record name | 2-(4-methoxy-piperidin-1-yl)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 4 Methoxypiperidin 1 Yl Ethanol

Established Synthetic Pathways to 2-(4-Methoxypiperidin-1-yl)ethanol

Traditional synthetic routes to N-substituted piperidines often rely on robust and well-understood chemical transformations. These methods provide reliable access to the target compound and its analogs.

Nucleophilic Ring-Opening Reactions of Epoxides with Methoxy-Substituted Piperidines

One of the most direct and widely employed methods for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides. Epoxides, particularly ethylene (B1197577) oxide, serve as efficient two-carbon electrophilic synthons. The reaction with an amine nucleophile, such as 4-methoxypiperidine (B1585072), proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group chemistrysteps.com. In this pathway, the nitrogen atom of 4-methoxypiperidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. For unsymmetrical epoxides, the attack by a strong, basic nucleophile like a secondary amine occurs at the less sterically hindered carbon atom khanacademy.orgyoutube.com. In the case of ethylene oxide, both carbon atoms are equivalent. The SN2 attack occurs from the backside, leading to a specific stereochemical outcome where the nucleophile and the newly formed hydroxyl group are in an anti-configuration khanacademy.orgyoutube.com. The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final this compound product chemistrysteps.comlibretexts.org.

Table 1: Reaction Parameters for Epoxide Ring-Opening

| Parameter | Description |

|---|---|

| Reactants | 4-Methoxypiperidine, Ethylene Oxide |

| Mechanism | SN2 Nucleophilic Substitution |

| Key Feature | Attack at the least substituted carbon |

| Stereochemistry | Anti-addition of the amine and hydroxyl groups |

| Workup | Aqueous or mild acidic workup to protonate the alkoxide |

Derivatization from Pyrroline (B1223166) Precursors and Hydrogenation Strategies

An alternative, multi-step approach involves the construction of the piperidine (B6355638) ring from acyclic or smaller heterocyclic precursors. Pyrroline derivatives can serve as intermediates in the synthesis of substituted piperidines. A plausible synthetic sequence would begin with the synthesis of a suitably functionalized 3-pyrroline-2-one (B142641) via a multi-component reaction nih.gov.

This strategy involves the catalytic hydrogenation of the pyrroline double bond to yield a saturated pyrrolidinone, which can then be further functionalized. For instance, a method based on the intramolecular cyclization of an alkene can produce a 2-pyrroline derivative, which upon hydrogenation yields a substituted pyrrolidine (B122466) alcohol mdpi.com. Subsequent chemical manipulations, including reduction of the lactam and N-alkylation with a hydroxyethyl (B10761427) group, would be required to arrive at the target structure. Hydrogenation is a critical step, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere to reduce the carbon-carbon double bond of the pyrroline ring, yielding the saturated piperidine core mdpi.com.

Development of Stereoselective Synthetic Routes to Enantiopure this compound

The synthesis of single enantiomers is crucial in pharmaceutical development. Stereoselective synthesis aims to control the formation of stereoisomers, producing the desired enantiopure or diastereomerically enriched products.

Chiral Auxiliaries and Catalytic Approaches for Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine are prominent examples of chiral auxiliaries used in asymmetric alkylation reactions wikipedia.orgnih.govwilliams.edu.

In a hypothetical asymmetric synthesis of a precursor to this compound, a chiral auxiliary could be attached to a molecule that will become part of the final structure. A diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, is then performed researchgate.net. The steric hindrance provided by the auxiliary directs the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer williams.edu. The auxiliary is then cleaved under mild conditions to avoid racemization, yielding the enantiomerically enriched product researchgate.net. Asymmetric catalysis, on the other hand, uses a chiral catalyst to achieve the same goal without the need for stoichiometric amounts of a chiral substance researchgate.net.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | williams.eduresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids | wikipedia.orgnih.gov |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions | researchgate.net |

Diastereoselective Synthesis through Strategic Functionalization

Diastereoselective synthesis is employed when a molecule already contains one or more stereocenters, and the goal is to introduce a new stereocenter with a specific configuration relative to the existing ones. Modern methods have been developed for the highly diastereoselective functionalization of densely substituted piperidines nih.govnih.gov.

One such advanced method is photoredox-catalyzed α-amino C–H arylation. This process allows for the direct functionalization of the carbon atom adjacent to the nitrogen in the piperidine ring nih.govchemrxiv.org. In this reaction, an iridium(III) photoredox catalyst can facilitate the arylation of piperidines that already possess multiple stereogenic centers. A key aspect of this transformation is a subsequent epimerization step that allows the product to settle into the most thermodynamically stable stereoisomer, resulting in high diastereoselectivity nih.govchemrxiv.org. While this specific example details C-H arylation, the principle of leveraging thermodynamic control to achieve high diastereoselectivity can be applied to other strategic functionalizations in the synthesis of complex piperidine derivatives.

Modern Catalytic Approaches in the Synthesis of this compound and its Precursors

Modern organic synthesis emphasizes the development of efficient, atom-economical, and environmentally benign catalytic methods. Transition metal catalysis, in particular, has provided powerful tools for forming carbon-nitrogen bonds.

For the N-alkylation of 4-methoxypiperidine with ethanol (B145695) or a related two-carbon unit, palladium-catalyzed reactions are particularly relevant. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a sophisticated and sustainable approach chemrxiv.org. In this process, a palladium catalyst temporarily dehydrogenates an alcohol (like ethanol) to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the amine (4-methoxypiperidine) to form an iminium ion intermediate. The palladium hydride species, which was formed during the initial dehydrogenation, then reduces the iminium ion to yield the final N-alkylated amine product, regenerating the catalyst in the process chemrxiv.org. This method is highly efficient, generates only water as a byproduct, and avoids the use of pre-activated alkylating agents like alkyl halides chemrxiv.org.

Table 3: Comparison of Catalytic N-Alkylation Methods

| Method | Catalyst Example | Advantages | Byproduct |

|---|---|---|---|

| Borrowing Hydrogen | Palladium on Carbon (Pd/C) | Atom-economical, avoids alkyl halides, sustainable | Water |

| Direct Alkylation | Nickel(II) complexes | Direct functionalization of C-H bonds | Stoichiometric salts |

| Reductive Amination | Platinum/Ruthenium catalysts | Utilizes carbonyl compounds and H₂ | Water |

Palladium-Catalyzed Cross-Coupling Reactions for Piperidine Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, finding extensive application in the synthesis of complex molecules, including pharmaceuticals. researchgate.netnih.gov These reactions provide a versatile platform for the functionalization of the piperidine ring, a key structural component of this compound. The general applicability of these methods allows for the introduction of various substituents onto a pre-existing piperidine core or the construction of the ring itself. nih.gov

The Buchwald-Hartwig amination, a prominent palladium-catalyzed C-N bond-forming reaction, is particularly relevant. nih.gov This reaction can be employed to couple an aryl halide or pseudohalide with a piperidine, or an amino-piperidine derivative with an appropriate reaction partner. The efficiency and functional group tolerance of these reactions have been continuously improved through the development of sophisticated ligands and catalyst systems. nih.gov For instance, the synthesis of a 4-anilido-piperidine derivative can be achieved by reacting a piperidine quaternary ammonium (B1175870) salt with a benzenesulfonic acid ester in the presence of a suitable base. google.com

Key components of these catalytic systems often include a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. fishersci.ca The choice of ligand is critical as it influences the catalyst's stability, activity, and selectivity. fishersci.ca N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering strong σ-donation and high stability to the palladium center. fishersci.ca

Table 1: Common Components in Palladium-Catalyzed Cross-Coupling Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | Source of the active Pd(0) catalyst |

| Ligand | PPh₃, X-Phos, N-heterocyclic carbenes (NHCs) | Stabilizes the catalyst, influences reactivity and selectivity |

| Base | K₂CO₃, K₃PO₄, Triethylamine (B128534) | Activates the organoboron reagent (in Suzuki coupling) or facilitates reductive elimination |

| Substrates | Aryl halides, Triflates, Amines, Boronic acids | Reactants that couple to form the new bond |

These reactions are foundational in medicinal chemistry for creating libraries of compounds for drug discovery. researchgate.net The ability to selectively functionalize specific positions on the piperidine ring is crucial for structure-activity relationship (SAR) studies. nih.gov

**2.3.2. Stereocontrol using Heterogeneous Catalysts (e.g., Pt/C, PtO₂) **

Achieving stereocontrol is a critical aspect of synthesizing pharmacologically active molecules, as different stereoisomers can exhibit vastly different biological activities. In the context of piperidine synthesis, stereocontrol is often achieved during the reduction of pyridine (B92270) precursors. Heterogeneous catalysts, such as Platinum on carbon (Pt/C) and Platinum dioxide (PtO₂, Adams' catalyst), are widely used for the hydrogenation of pyridines to form the saturated piperidine ring. nih.gov

The hydrogenation of substituted pyridines can lead to the formation of multiple stereoisomers. The choice of catalyst, solvent, and reaction conditions (temperature, pressure) can significantly influence the diastereoselectivity of the reduction. For example, the hydrogenation of pyridine derivatives can be carried out using heterogeneous cobalt or rhodium catalysts in water, offering a green alternative to traditional organic solvents. nih.gov While these conditions are often harsh, progress has been made in developing methods that proceed under milder conditions. nih.gov For instance, a rhodium on carbon (Rh/C) catalyst has been used for the complete hydrogenation of aromatic rings in water at 80°C under 5 atm of H₂ pressure. organic-chemistry.org

Internal hydroboration of 2-(2'-alkenyl)-piperidine boranes can be induced to achieve high regiocontrol and good stereocontrol, providing a pathway to specific amino alcohol structures related to piperidine alkaloids. nih.gov Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using formic acid can produce a variety of chiral piperidines with excellent diastereo- and enantio-selectivities without the need for a chiral catalyst or high-pressure hydrogen gas. dicp.ac.cn

Table 2: Heterogeneous Catalysts for Piperidine Synthesis

| Catalyst | Precursor | Key Features |

|---|---|---|

| Pt/C | Pyridines | Widely used for hydrogenation, selectivity can be condition-dependent. |

| PtO₂ (Adams' catalyst) | Pyridines | Effective for hydrogenation under various conditions. |

| Rh/C | Pyridines, Quinolines | Enables hydrogenation under milder conditions, including in aqueous media. nih.govorganic-chemistry.org |

| Pd/C | Pyridines, Enamides | Used for partial reduction of nicotinamide (B372718) and hydrogenation of enamides. researchgate.net |

| Raney Nickel | Ketones, Aromatic rings | Efficient hydrogenation catalyst, often used for selective reductions. rsc.org |

Sustainable and Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govpjoes.com These principles are increasingly important in pharmaceutical synthesis to minimize environmental impact. mdpi.com

Solvent-Free and Aqueous-Phase Reaction Development

One of the core tenets of green chemistry is the reduction or replacement of hazardous organic solvents. nih.gov Research into the synthesis of piperidine derivatives has explored solvent-free conditions and the use of water as a reaction medium. Water is an ideal green solvent as it is non-toxic, non-flammable, and inexpensive. nih.gov

Microwave-assisted organic synthesis in aqueous media has been shown to be an efficient method for the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines. organic-chemistry.org Similarly, multi-component reactions, which combine several reactants in a single step, have been developed for the synthesis of highly functionalized piperidines in water, sometimes catalyzed by surfactants like sodium lauryl sulfate. researchgate.net Palladium-catalyzed cross-coupling reactions, traditionally performed in organic solvents like DMF or toluene, have also been adapted to aqueous conditions using specially designed surfactants (e.g., TPGS-750-M) that form micelles, creating a "nanoreactor" environment. sigmaaldrich.com Solvent-free, or neat, reactions represent another green alternative, often accelerated by mechanochemical grinding or heating, which can lead to high yields and reduced waste. mdpi.comyoutube.com

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they generate few or no byproducts.

In contrast, substitution and elimination reactions often have lower atom economies. rsc.org The synthesis of this compound can be evaluated through the lens of atom economy by analyzing each step of its synthetic route. For example, a catalytic hydrogenation step to form the piperidine ring from a pyridine precursor would have 100% atom economy, as all atoms of the hydrogen molecule are incorporated into the product.

Using catalytic reactions: Catalysts are used in small amounts and are recycled, reducing the stoichiometric waste associated with reagents. rsc.org

Designing multi-component reactions: These reactions combine three or more starting materials in a single step to form a complex product, often with high atom economy. ajchem-a.com

By prioritizing reactions with high atom economy and minimizing waste streams, the synthesis of this compound can be made more sustainable and cost-effective.

Scale-Up and Process Optimization Research for Synthetic Accessibility

Translating a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms or tons) presents significant challenges. Process optimization and scale-up research are crucial for ensuring that the synthesis is safe, cost-effective, reproducible, and environmentally friendly. researchgate.netmdpi.com

For a compound like this compound, this involves several key considerations:

Reagent Cost and Availability: Reagents that are feasible for small-scale synthesis may be prohibitively expensive or unavailable in bulk for large-scale production. researchgate.net

Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous reagents must be carefully managed or re-evaluated for safety and practicality on a large scale. Continuous flow reactors can offer advantages in this regard, allowing for better control over reaction parameters and improved safety compared to batch processes. thalesnano.com

Process Safety: A thorough hazard evaluation is required to identify potential risks such as exothermic reactions, gas evolution, or the handling of toxic materials.

Work-up and Purification: Isolation and purification methods that are simple in the lab, like column chromatography, are often impractical and costly on an industrial scale. Crystallization, distillation, and extraction are preferred methods for large-scale purification. researchgate.net

Throughput and Cycle Time: The efficiency of the process is critical. Optimization aims to maximize the amount of product produced in a given time by, for example, increasing reaction concentrations or reducing reaction times. thalesnano.com

An example of process optimization can be seen in the synthesis of Alogliptin, which features a chiral aminopiperidine core. The development process involved optimizing a Hofmann rearrangement step by selecting a milder and more specific oxidizing agent (PIDA) and refining the isolation and salt formation steps to improve yield and purity, making the process more suitable for manufacturing. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides the initial framework for structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon environments.

For more complex structures, two-dimensional (2D) NMR experiments are essential to establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within a molecule, such as the protons on the piperidine (B6355638) ring and the ethanol (B145695) side chain. uvic.caresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (¹J C-H coupling). researchgate.netyoutube.com It provides a direct link between the ¹H and ¹³C spectra, allowing for unambiguous assignment of carbon resonances. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J C-H and ³J C-H). youtube.comresearchgate.net It is crucial for connecting different spin systems and identifying quaternary carbons, which are not observed in HSQC spectra. uvic.ca

For instance, in the structural analysis of a derivative like (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone, these techniques are combined to assign each signal precisely. rsc.org The HMBC spectrum would be critical in confirming the connection between the carbonyl carbon and the protons on the adjacent carbons of the piperidine ring.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Methoxypiperidine (B1585072) Derivative

The following table illustrates typical NMR assignments for a derivative, (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone, in CDCl₃. rsc.org Such data is foundational for structural confirmation.

| Atom Position (in 4-methoxypiperidine moiety) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Methoxy (B1213986) (-OCH₃) | 3.36 (s, 3H) | 55.8 | -OCH₃ to C4 |

| Piperidine H1/H4 | 3.51-3.46 (m, 2H) | 74.9 | H1/H4 to C2/C6, C3/C5 |

| Piperidine H2/H6 (axial/equatorial) | 3.96 (brs, 1H), 3.16 (brs, 1H) | 44.1, 38.9 | H2/H6 to Carbonyl C, C4 |

| Piperidine H3/H5 (axial/equatorial) | 1.96-1.80 (m, 2H), 1.75-1.61 (m, 2H) | 31.0, 29.9 | H3/H5 to C4, C2/C6 |

Data adapted from a study on a related derivative. rsc.org

The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily chair and boat forms. Advanced NMR techniques, particularly variable-temperature (VT) NMR, are employed to study these dynamic processes. researchgate.netoptica.org By recording spectra at different temperatures, researchers can observe changes in signal shape as the rate of conformational exchange changes. At low temperatures, the exchange can be "frozen" on the NMR timescale, allowing individual conformers to be observed. unibas.it

Key dynamic processes studied in piperidine derivatives include:

Ring Inversion: The interconversion between two chair conformations. VT-NMR can be used to determine the energy barrier (ΔG‡) for this process. For N-methylpiperidine, this barrier is approximately 49.8 kJ/mol. beilstein-journals.org

C-N Bond Rotation: In N-acyl derivatives of piperidine, rotation around the amide C-N bond can be restricted, leading to the observation of distinct rotamers (E/Z isomers). clockss.org Studies have shown that substituents on the acyl group can influence the rotational barrier; for example, a 4-methoxy substituent on a benzoyl group attached to a piperidine nitrogen was found to decrease the barrier to rotation. researchgate.net

These conformational and dynamic studies are critical as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a compound's elemental formula, providing a powerful method for confirming its identity. chimia.ch

For a compound like 2-(4-Methoxypiperidin-1-yl)ethanol, HRMS can distinguish its molecular formula from other potential structures with the same nominal mass. For example, the HRMS data for a derivative, (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone, showed a measured [M+H]⁺ ion at m/z 316.0349, which corresponds closely to the calculated mass of 316.0343 for the formula C₁₃H₁₆BrFNO₂. rsc.org This level of accuracy provides high confidence in the assigned chemical formula.

Table 2: Example of High-Resolution Mass Spectrometry Data

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone | C₁₃H₁₆BrFNO₂ | [M+H]⁺ | 316.0343 | 316.0349 | rsc.org |

| (4-(5-bromo-2-fluorobenzoyl)piperazin-1-yl)(cyclopropyl)methanone | C₁₅H₁₇BrFN₂O₂ | [M+H]⁺ | 355.0452 | 355.0462 | rsc.org |

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar, non-volatile, and thermally sensitive molecules. nih.gov It typically generates intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.gov

In addition to molecular weight determination, mass spectrometry is used for structural elucidation through fragmentation analysis, often using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govresearchgate.net The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. By analyzing the fragmentation pathways, researchers can piece together the molecular skeleton and confirm the positions of functional groups.

Chromatographic Techniques for Purification, Isolation, and Purity Assessment of Research Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In chemical research, it is indispensable for the purification of reaction products, the isolation of specific compounds from complex matrices, and the assessment of compound purity.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses high pressure to pass a sample mixture through a column packed with a solid adsorbent material. jneonatalsurg.com It is a primary tool for determining the purity of research compounds with high accuracy and precision. allmultidisciplinaryjournal.com

Developing an HPLC method involves optimizing several key parameters to achieve a good separation of the target compound from any impurities or byproducts. jneonatalsurg.com These parameters include:

Stationary Phase (Column): Reversed-phase columns, such as those with a C18 (octadecylsilane) stationary phase, are most common for analyzing moderately polar organic compounds. dergipark.org.tr

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used. The ratio is adjusted to control the retention time of the analyte. allmultidisciplinaryjournal.com

Flow Rate: The speed at which the mobile phase passes through the column, affecting both analysis time and resolution.

Detection: A UV detector is commonly used, set to a wavelength where the analyte exhibits strong absorbance. allmultidisciplinaryjournal.com

Once a method is developed, it can be used to quantify the purity of a synthesized batch of this compound. A pure sample should ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity level. For example, a scalable synthesis of a complex pharmaceutical reported a final product with an HPLC purity of 99.9%. rsc.org

Table 3: Representative Parameters for an HPLC Purity Assessment Method

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Isocratic or Gradient mixture of Buffer (e.g., Phosphate Buffer, pH 4.6) and Methanol/Acetonitrile | Elutes the compound from the column; composition determines retention time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis. |

| Detection | UV at a specific wavelength (e.g., 220 nm) | Monitors the column effluent and detects the compound. |

| Column Temperature | 25-40 °C | Ensures reproducible retention times. |

| Injection Volume | 10-20 µL | Amount of sample introduced for analysis. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For a compound like this compound, which contains a polar hydroxyl (-OH) group and a tertiary amine, direct GC analysis can be challenging due to its relatively high boiling point and potential for peak tailing on common non-polar columns. To overcome these issues, derivatization is a common strategy to increase volatility and improve chromatographic performance.

The primary volatile impurities that might be monitored in relation to this compound, especially if ethanol is used in its synthesis, include methanol, acetaldehyde, and benzene. shimadzu.com Quality control procedures for ethanol often use GC to detect such impurities at very low levels, demonstrating the technique's sensitivity. shimadzu.com

Derivatization Strategy: The hydroxyl group of this compound can be converted to a less polar, more volatile ether, such as a trimethylsilyl (B98337) (TMS) ether. This is a standard procedure for the GC analysis of alcohols.

Analytical Conditions: While specific GC methods for this compound are not widely published, a typical analysis would involve a high-resolution capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The FID is highly sensitive to organic compounds, while an MS detector provides structural information, aiding in peak identification. notulaebotanicae.ronih.gov For analyses where ethanol itself is a major component, such as in alcoholic beverages, it can even be used as an internal standard under specific GC-MS conditions that avoid detector saturation. researchgate.net

A standard GC system for analyzing alcohols in a sample, such as in forensic applications, often uses a headspace sampler combined with a GC-FID setup. shimadzu.com This allows for the analysis of volatile compounds from a complex matrix. The column choice is critical, with specialized columns like the Rtx-BAC Plus series designed for high-resolution separation of alcohol compounds. shimadzu.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| Instrument | GC with FID or MS Detector | notulaebotanicae.roshimadzu.com |

| Column | Capillary Column (e.g., Rtx-BAC Plus 1) | shimadzu.com |

| Carrier Gas | Helium or Hydrogen | notulaebotanicae.roshimadzu.com |

| Injector Temperature | ~240-250 °C | notulaebotanicae.ro |

| Oven Program | Initial temperature around 40 °C, followed by a ramp | shimadzu.com |

| Detector Temperature | ~250 °C (FID) | notulaebotanicae.roshimadzu.com |

Flash Column Chromatography for Preparative Separations

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. units.it It is an air-pressure driven method that utilizes a short column packed with a stationary phase, most commonly silica (B1680970) gel with a particle size of 40-63 µm. units.itorgsyn.org This method is significantly faster than traditional gravity column chromatography and is suitable for separating samples from milligrams to several grams. units.it

In the context of this compound and its derivatives, flash chromatography is the standard method for purification after synthesis. For example, in the synthesis of related compounds like (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone, the final product was purified by flash chromatography. rsc.org The selection of an appropriate solvent system (mobile phase) is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A common goal is to achieve an Rf value of approximately 0.35 for the desired compound. units.it

For nitrogen-containing basic compounds like piperidine derivatives, it is sometimes beneficial to add a small amount of a base, such as triethylamine (B128534) (~0.1%), to the eluent to prevent peak tailing and improve separation. rochester.edu

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Aldehyde intermediate | Silica Gel | Ethyl Acetate/Hexane (1:4) | epo.org |

| (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone | Silica Gel | Not specified, but common for this class | rsc.org |

| General Nitrogen-Containing Compounds | Silica Gel 60 | Hexanes/Ethyl Acetate or Methylene Chloride/Methanol with ~0.1% Triethylamine | rochester.edu |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular environment. anton-paar.comamericanpharmaceuticalreview.com These methods are based on the interaction of light with molecular vibrations, providing a unique "fingerprint" for a compound. anton-paar.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum reveals the presence of specific functional groups. For this compound, key expected absorptions include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Sharp peaks between 2800-3000 cm⁻¹ arise from the stretching of C-H bonds in the piperidine ring and ethyl chain.

C-O Stretch: The C-O stretching vibrations from the ether and alcohol groups are expected to appear in the 1050-1250 cm⁻¹ region.

C-N Stretch: The stretching of the tertiary amine C-N bond typically appears in the 1000-1250 cm⁻¹ range.

In a study of a related compound, (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone, characteristic peaks were observed that align with the expected functional groups. rsc.org

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It is complementary to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice versa. americanpharmaceuticalreview.com Raman is particularly sensitive to non-polar, symmetric bonds. For this compound, Raman would be effective for observing:

C-C Skeletal Vibrations: The carbon backbone of the piperidine ring and ethyl group would produce characteristic bands in the fingerprint region (800-1500 cm⁻¹). For ethanol, a strong C-C-O symmetric stretch is observed around 883 cm⁻¹. researchgate.net

C-H Vibrations: C-H stretching modes are also visible in Raman spectra, typically around 2800-3000 cm⁻¹. researchgate.net

Intermolecular Interactions: The position and shape of the O-H stretching band are sensitive to hydrogen bonding. nih.gov In solution, changes in concentration can lead to shifts in Raman bands, revealing information about solute-solvent interactions. nih.govmdpi.com

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Reference |

|---|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 (Broad) | ~3350 (Broad) | researchgate.net |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 | 2880-2970 | researchgate.net |

| Ether/Alcohol (C-O) | C-O Stretch | 1050-1250 | 1040-1090 | researchgate.net |

| Piperidine Ring | C-C Skeletal | ~800-1200 | ~880 | researchgate.net |

| Tertiary Amine (C-N) | C-N Stretch | 1000-1250 | Variable | - |

Computational Chemistry and Theoretical Investigations of 2 4 Methoxypiperidin 1 Yl Ethanol

In Silico Approaches for Synthetic Route Planning and Catalyst Design

Computational methods have revolutionized the art of chemical synthesis, transforming it from a purely empirical endeavor to a more predictive and rational science. For 2-(4-Methoxypiperidin-1-yl)ethanol, in silico tools can guide the entire synthetic process, from conceptualizing the molecular disassembly to identifying optimal catalysts and reaction conditions, thereby saving significant time and resources.

Retrosynthesis is a problem-solving technique where a target molecule is broken down into progressively simpler precursors. ajrconline.org Computational algorithms automate this process by applying a vast database of known chemical reactions in reverse. arxiv.org For this compound, a computational retrosynthetic analysis would identify several potential synthetic pathways by proposing key bond disconnections.

The primary disconnections for this compound would likely target the C-N bond of the piperidine (B6355638) ring and the C-O bond of the methoxy (B1213986) group. An algorithm might suggest the following retrosynthetic steps:

Disconnection 1 (C-N bond): The most logical disconnection is at the tertiary amine, breaking the bond between the piperidine nitrogen and the ethyl-alcohol moiety. This leads to two key synthons: a 4-methoxypiperidine (B1585072) cation and a 2-hydroxyethyl anion. These correspond to the commercially available starting materials, 4-methoxypiperidine and a 2-haloethanol (like 2-chloroethanol) or ethylene (B1197577) oxide. The forward synthesis would be a classical N-alkylation reaction.

Disconnection 2 (C-O bond of the ether): Another strategic disconnection involves the ether linkage on the piperidine ring. This would lead to a 4-hydroxypiperidine (B117109) derivative and a methylating agent. This suggests a synthetic route starting from 1-(2-hydroxyethyl)piperidin-4-ol, which would then be methylated.

These computer-aided strategies, often based on machine learning models trained on millions of reactions, can quickly generate and rank multiple synthetic routes based on factors like the availability of starting materials, reaction yields, and step count. arxiv.orgarxiv.org

Once a promising synthetic route is established, computational methods can be employed to fine-tune the reaction conditions. Virtual screening involves computationally testing a large library of potential catalysts, solvents, and reagents to predict their effect on reaction outcome. mdpi.com

For the N-alkylation of 4-methoxypiperidine with a 2-haloethanol, a virtual screen could be performed to identify the optimal base and solvent combination. Density Functional Theory (DFT) calculations can model the transition state energies for the reaction in different solvents, predicting which will lead to the fastest reaction rate.

Similarly, if the synthesis involves a catalytic step, such as the hydrogenation of a pyridine (B92270) precursor to form the piperidine ring, computational screening can identify the most efficient catalyst. acs.org Libraries of metal catalysts (e.g., Palladium, Platinum, Rhodium) and ligands can be docked with the substrate, and their catalytic activity can be estimated based on calculated binding energies and activation barriers. researchgate.netconicet.gov.ar This approach accelerates the discovery of novel and efficient catalytic systems, avoiding laborious and expensive trial-and-error experimentation in the lab. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of this compound Derivatives

QSAR and QSPR studies are computational modeling techniques that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.gov For derivatives of this compound, these models are invaluable for guiding the design of new molecules with enhanced or specific desired characteristics.

By generating a dataset of this compound derivatives and their measured properties (e.g., solubility, logP, binding affinity to a target), predictive QSAR/QSPR models can be built. tandfonline.com These models use molecular descriptors—numerical values that encode structural, electronic, or topological features of a molecule—as independent variables. scientific.net Machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), are then used to create a mathematical equation linking these descriptors to the property of interest. arabjchem.orgbeilstein-journals.org

For instance, a QSPR model could be developed to predict the aqueous solubility of various derivatives. The model might identify that the addition of polar functional groups to the ethanol (B145695) side-chain increases solubility, while increasing the size of the substituent on the piperidine nitrogen decreases it. This allows chemists to virtually design and screen new derivatives, prioritizing the synthesis of only those with the most promising predicted properties. core.ac.uk

Table 1: Example of a QSPR Data Table for Predictive Modeling of Derivatives

| Derivative | Molecular Descriptor 1 (e.g., TPSA) | Molecular Descriptor 2 (e.g., logP) | Predicted Property (e.g., Solubility mg/L) |

| This compound | 41.5 Ų | 0.85 | 5000 |

| Derivative A (e.g., added -OH) | 61.7 Ų | 0.20 | 12000 |

| Derivative B (e.g., added phenyl group) | 41.5 Ų | 2.90 | 150 |

| Derivative C (e.g., N-benzyl substitution) | 41.5 Ų | 3.10 | 120 |

Note: The data in this table is illustrative and intended to represent the output of a QSPR model.

The three-dimensional shape, or conformation, of a molecule is critical to its function, particularly its ability to interact with biological targets like enzymes and receptors. The piperidine ring in this compound is not planar and primarily exists in a low-energy "chair" conformation.

In this chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Computational methods, such as molecular mechanics and quantum chemical calculations, can predict the most stable conformation. researchgate.netekb.eg For this compound, the bulky 1-yl-ethanol substituent is strongly favored to be in the equatorial position to minimize steric hindrance. The 4-methoxy group can exist in either an axial or equatorial position, leading to two possible chair conformers that can interconvert.

Applications in Advanced Chemical Research and Materials Science

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The structural features of 2-(4-Methoxypiperidin-1-yl)ethanol make it a valuable building block in the field of organic synthesis. The presence of a secondary amine within the piperidine (B6355638) ring, a hydroxyl group at the terminus of the ethyl chain, and a methoxy (B1213986) substituent on the piperidine ring allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Piperidine derivatives, in particular, are prevalent in numerous biologically active compounds. The piperidine unit of this compound can be incorporated into larger, more complex heterocyclic systems.

The secondary amine of the piperidine ring can act as a nucleophile in reactions such as N-alkylation, N-arylation, and acylation, allowing for the attachment of various substituents and the extension of the molecular scaffold. Furthermore, the hydroxyl group of the ethanol (B145695) side chain can be transformed into a leaving group, facilitating intramolecular cyclization reactions to form fused or bridged bicyclic systems. The methoxy group at the 4-position of the piperidine ring can influence the stereochemical outcome of these reactions and can be a site for further functionalization.

The versatility of piperidine and its derivatives in the synthesis of complex molecules is well-documented. For instance, piperidines are key components in the synthesis of various alkaloids and pharmaceuticals. ijnrd.orgencyclopedia.pubnih.govmdpi.comresearchgate.net The general reactivity of N-substituted piperidines suggests that this compound can be a valuable precursor in the construction of diverse molecular architectures.

Table 1: Potential Reactions for Heterocycle Synthesis using this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| Pictet-Spengler Reaction | Aldehyde/Acid | Tetrahydro-β-carbolines |

| Bischler-Napieralski Reaction | Acyl chloride/Dehydrating agent | Dihydroisoquinolines |

| Intramolecular Heck Reaction | Aryl halide/Palladium catalyst | Fused piperidine systems |

| Ring-Closing Metathesis | Diene/Grubbs' catalyst | Bicyclic nitrogen heterocycles |

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery and materials science. The generation of large, structurally diverse libraries of chemical compounds is crucial for identifying new lead compounds with desired biological activities or material properties.

This compound, with its multiple points of functionalization, is an ideal scaffold for the construction of such libraries. The piperidine nitrogen can be derivatized with a wide range of substituents, while the hydroxyl group can be esterified, etherified, or converted to other functional groups. This allows for the rapid generation of a multitude of analogs from a single starting material. The exploration of piperidine-based chemical space has been a fruitful area of research in fragment-based drug discovery. whiterose.ac.uk

The general utility of piperidine derivatives in creating diverse chemical libraries for pharmacological applications is well-established. ijnrd.orgencyclopedia.pubnih.govmdpi.comresearchgate.net By analogy, this compound can serve as a valuable starting point for the synthesis of compound libraries targeting various biological targets.

Applications in Catalyst Development and Supramolecular Chemistry

The unique combination of a Lewis basic nitrogen atom and a coordinating hydroxyl group in this compound makes it an attractive candidate for applications in catalysis and supramolecular chemistry.

The development of novel ligands is a cornerstone of modern catalysis. The piperidine nitrogen and the hydroxyl oxygen of this compound can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring. The steric and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the piperidine ring or the ethanol backbone.

Amino alcohols are a well-established class of ligands in asymmetric catalysis, where they have been successfully employed in a variety of enantioselective transformations. polyu.edu.hkresearchgate.netrsc.org The coordination of the amino and hydroxyl groups to a metal center creates a chiral environment that can induce stereoselectivity in the catalyzed reaction. Zinc(II) complexes with piperidine-based ligands have shown catalytic activity in the formation of amidines. rsc.org

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Potential Advantages |

| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | High enantioselectivity |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Access to chiral alcohols and amines |

| Cross-Coupling Reactions | Palladium, Nickel | Formation of C-C and C-N bonds |

| Polymerization | Titanium, Zirconium | Control over polymer stereochemistry |

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Molecular recognition and self-assembly are key principles in this field, leading to the formation of ordered structures with emergent properties.

The hydroxyl group and the nitrogen atom of this compound can participate in hydrogen bonding, a fundamental interaction in supramolecular chemistry. This allows for the formation of well-defined aggregates in solution and in the solid state. The methoxy group can also engage in weaker hydrogen bonding and van der Waals interactions, further influencing the self-assembly process. Amino alcohols have been utilized in the formation of supramolecular gels and as chiral environments for stereocontrolled reactions. nih.govrsc.org The interactions of amino alcohols with other molecules can be studied to understand the principles of molecular recognition. acs.orgmdpi.com

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral catalysts play a crucial role in achieving high levels of enantioselectivity in chemical reactions.

While this compound itself is achiral, it can be resolved into its enantiomers if a chiral center is introduced into the molecule, for example, by substitution at the 2- or 3-position of the piperidine ring. Alternatively, enantiopure derivatives can be synthesized from chiral starting materials. These enantiopure amino alcohols can then be used as chiral ligands for transition metals or as chiral organocatalysts. The field of asymmetric catalysis has greatly benefited from the development of catalysts derived from chiral amino alcohols. polyu.edu.hkresearchgate.netrsc.orgacs.orgnih.govrsc.org

The synthesis of chiral piperidine derivatives is an active area of research, with various methods available for their preparation. nih.gov The development of chiral catalysts based on the this compound scaffold would be a valuable addition to the toolbox of asymmetric synthesis.

Utility in Nucleoside and Oligonucleotide Chemistry as Protecting Group Precursors

The chemical synthesis of RNA is a complex process that necessitates the use of protecting groups to temporarily block reactive functional groups and ensure the correct formation of phosphodiester bonds between ribonucleosides. The 2'-hydroxyl group of the ribose sugar is particularly crucial to protect due to its reactivity. The 4-methoxypiperidine (B1585072) scaffold has emerged as a valuable structural motif in the design of protecting groups for this purpose.

Research on the Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) Group in RNA Synthesis

The 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group is a key protecting group for the 2'-hydroxy function in the solid-phase chemical synthesis of oligoribonucleotides. ijnrd.orgresearchgate.net This acid-labile acetal (B89532) was developed to offer stability during the synthetic cycle while allowing for mild removal conditions at the end of the synthesis. dtic.milwhiterose.ac.uk

The Fpmp group, along with the related 1-(2-chloro-4-methylphenyl)-4-methoxypiperidin-4-yl (Ctmp) group, provides robust protection under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMTr) group in each cycle of oligonucleotide synthesis. researchgate.net However, a critical aspect of the Fpmp group is its sensitivity to acidic conditions for its final removal. Research has shown that the internucleotide linkages in oligouridylic acids are particularly sensitive to acid-catalyzed hydrolysis. researchgate.netdtic.milwhiterose.ac.uk Therefore, the final deprotection of the 2'-O-Fpmp group must be conducted at a pH above 3 to prevent cleavage and migration of the internucleotide linkages. researchgate.netdtic.milwhiterose.ac.uk It has been demonstrated that the Fpmp groups can be almost completely removed from partially protected oligoribonucleotides within approximately 24 hours at pH 3 and 25°C, making it a suitable 2'-protecting group even for acid-sensitive RNA sequences. researchgate.netdtic.milwhiterose.ac.uk

The synthesis of the necessary building blocks for RNA synthesis involves the preparation of 5'-O-dimethoxytrityl-2'-O-Fpmp protected ribonucleoside-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites). nih.gov These monomers are then used in automated solid-phase synthesis to assemble the desired RNA sequence.

Development of Novel Protecting Groups Based on the 4-Methoxypiperidine Scaffold

Building on the success of the Fpmp and Ctmp groups, further research has focused on developing new protecting groups based on the 1-aryl-4-alkoxypiperidin-4-yl scaffold with improved properties. One such development is the 1-(4-chlorophenyl)-4-ethoxypiperidin-4-yl (Cpep) protecting group. researchgate.net

The development of these second-generation protecting groups highlights the importance of the 4-methoxypiperidine scaffold as a versatile platform for creating tailored protecting groups for nucleic acid chemistry. The ability to modify the aryl and alkoxy substituents allows for precise control over the stability and cleavage kinetics of the protecting group, enabling more efficient and reliable synthesis of complex RNA molecules.

Exploration in Novel Material Design and Functional Polymers

Based on a comprehensive review of publicly available scientific literature and patent databases, there is no readily available information on the use of "this compound" in the design of novel materials or functional polymers. The following subsections reflect this lack of data.

Incorporation into Polymer Backbones for Modified Material Properties

There is no available research or patent literature describing the incorporation of "this compound" into polymer backbones to modify material properties.

Use in the Synthesis of Specialty Chemicals for Advanced Materials

There is no available research or patent literature detailing the use of "this compound" in the synthesis of specialty chemicals specifically for advanced materials.

Future Research Directions and Emerging Trends in the Study of 2 4 Methoxypiperidin 1 Yl Ethanol

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Reaction Prediction: ML models, particularly those based on neural networks and graph convolutional networks, are increasingly capable of predicting the outcomes of chemical reactions with high accuracy. nih.govnih.gov These models can be trained on vast databases of known reactions to forecast the major product, yield, and optimal conditions for transforming 2-(4-Methoxypiperidin-1-yl)ethanol. beilstein-journals.org For instance, AI could predict the regioselectivity of functionalizing the piperidine (B6355638) ring or the outcome of reactions involving the hydroxyl group. This predictive power can save significant experimental time and resources by prioritizing high-yielding reaction pathways. rjptonline.org

Table 1: Applications of AI/ML in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Reaction Prediction | Graph Convolutional Neural Networks (GNNs), Transformers | Predicts major products, yields, and optimal conditions for derivatization, reducing experimental effort. nih.govnih.gov |

| Synthetic Route Planning | Retrosynthesis Algorithms (e.g., CASP) | Proposes novel and efficient multi-step synthetic pathways to the core structure and its analogs. beilstein-journals.org |

| Novel Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs new derivatives with tailored properties for materials or reagent applications. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Forecasts physicochemical properties (e.g., solubility, stability) of virtual derivatives before synthesis. |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scalability. syrris.jp The synthesis of this compound and its derivatives is well-suited for this technology.

Table 2: Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mixing | Often inefficient and variable | Rapid and highly efficient micromixing |

| Safety | Higher risk with hazardous reagents or exothermic reactions | Inherently safer due to small reaction volumes |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system for longer durations |

| Process Control | Manual or semi-automated | Fully automated with precise control over parameters |

Photoredox and Electrochemistry Approaches in Derivatization

Modern synthetic methods like photoredox catalysis and electrochemistry provide green and powerful tools for the C-H functionalization of heterocyclic compounds, including piperidines. nih.gov These techniques allow for the derivatization of the this compound core at positions that are often difficult to access through traditional methods.

Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer processes, generating highly reactive radical intermediates under mild conditions. researchgate.net This has been successfully applied to the α-amino C-H arylation of highly substituted piperidines, yielding products with high diastereoselectivity. nih.govnih.govchemrxiv.org By applying this methodology, the piperidine ring of this compound could be directly functionalized with various aryl or other substituent groups, rapidly expanding the library of accessible derivatives. figshare.com

Electrochemistry: Organic electrosynthesis uses electrical current to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants and thus reducing waste. beilstein-journals.org Electrochemical methods have been developed for the α-functionalization of N-alkyl piperidines via the formation of iminium ion intermediates, which can then be trapped by a wide range of nucleophiles. acs.org Furthermore, electrochemical ring-opening reactions have been demonstrated for piperidine-containing peptides, showcasing the potential for transformative reactions under electrochemical control. thieme-connect.de These strategies could be employed to introduce new functional groups onto the this compound scaffold.

Exploration of this compound in Bio-conjugation and Chemical Biology Tool Development (strictly as chemical reagents, not biological activity)

In chemical biology, small molecules are used as tools to probe and manipulate biological systems. While the biological activity of this compound is outside the scope of this discussion, its structure makes it an interesting starting point for the development of chemical reagents for bio-conjugation.

The primary alcohol functional group of this compound serves as a key handle for further chemical modification. It can be converted into a variety of reactive groups (e.g., aldehydes, esters, azides, or alkynes) necessary for ligation chemistries. For example, the hydroxyl group could be functionalized to attach a payload, and the piperidine moiety could be engineered to participate in specific chemical reactions. A promising area is the development of novel reagents for site-specific modification of proteins. For instance, derivatives could be designed to act as components of novel linkers that re-bridge disulfide bonds in antibodies, a critical technique in the construction of antibody-drug conjugates. nih.gov The piperidine scaffold can impart specific conformational constraints or solubility properties to the resulting linker, making this compound a valuable building block in the synthesis of such advanced chemical tools.

Development of Smart Materials Incorporating this compound Moieties

Smart materials are designed to respond to external stimuli, and their properties can be finely tuned by incorporating specific chemical functionalities. The piperidine moiety is a promising structural motif for the creation of advanced polymers.

A key emerging application is in the field of anion exchange membranes (AEMs) for fuel cells. Polymers functionalized with piperidinium (B107235) cations (the quaternized form of the piperidine nitrogen) have demonstrated high hydroxide (B78521) conductivity and good alkaline stability. rsc.org The synthesis of such materials often involves the polymerization of functionalized monomers. The this compound structure could be adapted for this purpose. For example, the hydroxyl group could be modified to incorporate a polymerizable group, such as a vinyl or norbornene moiety. Subsequent polymerization and quaternization of the piperidine nitrogen would yield a polymer with pendant piperidinium groups. The methoxy (B1213986) and ethanol (B145695) side chains could further be used to tune the material's properties, such as its hydrophilicity, morphology, and ion-conducting capabilities, contributing to the rational design of high-performance materials for clean energy applications. rsc.org

Q & A

Q. What are the primary synthetic routes for 2-(4-Methoxypiperidin-1-yl)ethanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution of 4-methoxypiperidine with a halogenated ethanol derivative (e.g., 2-chloroethanol). Sodium hydride in dimethylformamide (DMF) is often used to deprotonate the piperidine nitrogen, facilitating nucleophilic attack . Reaction optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require post-reaction purification to remove residues.

- Stoichiometry : A 1.2:1 molar ratio of 4-methoxypiperidine to 2-chloroethanol minimizes unreacted starting material.

Yield improvements (~75–85%) are achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 3.3–3.7 ppm (piperidine N-CH₂ and OCH₃ groups) and δ 1.4–2.1 ppm (piperidine ring protons) confirm structural integrity.

- ¹³C NMR : Signals near 55–60 ppm (OCH₃) and 60–65 ppm (N-CH₂) are diagnostic .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., ~187 g/mol) .

- Thin-Layer Chromatography (TLC) : Ethyl acetate/hexane (3:7) with UV visualization monitors reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, as piperidine derivatives may cause respiratory irritation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound with therapeutic targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models ligand-receptor binding. The methoxy and ethanol groups may form hydrogen bonds with enzyme active sites (e.g., kinases or GPCRs) .

- Pharmacophore Mapping : Identify key moieties (e.g., piperidine ring for lipid bilayer penetration) using Schrödinger’s Phase .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 interactions) .

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer :

- Thermodynamic Profiling : Measure solubility in multiple solvents (water, ethanol, DMSO) via gravimetric analysis at 25°C and 37°C. Use the van’t Hoff equation to correlate temperature dependence .

- Hansen Solubility Parameters (HSP) : Compare experimental vs. predicted HSP values to identify solvent compatibility outliers .

- Crystallography : Single-crystal X-ray diffraction reveals polymorphic forms affecting solubility .

Q. How can mechanistic studies elucidate the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidation Pathways : Treat with KMnO₄ in aqueous acidic conditions to form 2-(4-methoxypiperidin-1-yl)acetaldehyde. Monitor via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

- Reduction Pathways : Use LiAlH₄ in anhydrous ether to reduce any ketone byproducts. Confirm with ¹H NMR (disappearance of aldehyde proton signals) .

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to determine rate constants for oxidation/reduction steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.